molecular formula C17H16ClN3O7S B4305593 3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID

3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID

Cat. No.: B4305593
M. Wt: 441.8 g/mol
InChI Key: YYQJXVSXPDWHDZ-UHFFFAOYSA-N
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Description

3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes acetylamino, phenylsulfonyl, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as nitration, sulfonation, and acetylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro and chloro groups.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoic acid: Shares similar functional groups but differs in the core structure.

    Phenylboronic acid: Contains a phenyl group and boronic acid functional group, used in organic synthesis.

Uniqueness

3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-acetamidophenyl)sulfonylamino]-3-(2-chloro-5-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O7S/c1-10(22)19-11-2-5-13(6-3-11)29(27,28)20-16(9-17(23)24)14-8-12(21(25)26)4-7-15(14)18/h2-8,16,20H,9H2,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJXVSXPDWHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID
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3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID
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3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID
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3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID
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3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID
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3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID

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